N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide
Description
N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide is an organic compound characterized by the presence of a hydroxyphenyl group and a phenylsulfanyl group attached to a butanamide backbone
Properties
CAS No. |
1608158-05-9 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide typically involves the reaction of 2-hydroxyaniline with 4-(phenylsulfanyl)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)benzamide: Similar structure but lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)butanamide: Similar structure but lacks the hydroxyphenyl group.
Uniqueness
N-(2-hydroxyphenyl)-4-(phenylsulfanyl)butanamide is unique due to the presence of both hydroxyphenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications and interactions compared to similar compounds.
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